2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a phenyl group containing chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group with chloro and trifluoromethyl substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Formation of the quinoline core: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-phenoxy-quinoline: Similar structure but lacks the chloro and trifluoromethyl groups.
Quinolinyl-pyrazoles: Contains a quinoline core but with different substituents.
Indole derivatives: Shares some structural similarities but with an indole core instead of quinoline.
Uniqueness
2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H11ClF3NO3 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H11ClF3NO3/c22-15-6-5-11(9-14(15)21(23,24)25)18-7-8-19(29-18)17-10-13(20(27)28)12-3-1-2-4-16(12)26-17/h1-10H,(H,27,28) |
InChI Key |
BYGXKKNFLTUPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.